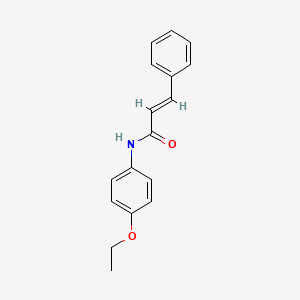![molecular formula C22H31N3O3 B5669348 (3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)
(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclization steps, and specific modifications to introduce functional groups like morpholino and piperidine rings. For instance, compounds with antiproliferative activity against cancer cell lines have been synthesized through condensation of specific acids with amines, followed by cyclization with hydrazine hydrate (J. Lu et al., 2021). Another study demonstrates the design and synthesis of "stretched" analogues of piperidine and morpholine, showcasing advanced building blocks for drug discovery (I. O. Feskov et al., 2019).
Molecular Structure Analysis
Crystal structure determination is a critical step in understanding the molecular conformation and potential interaction sites of these compounds. X-ray diffraction studies reveal the crystalline structure, providing insights into the molecule's geometry and potential for interaction with biological targets. For example, studies on similar compounds have elucidated their crystal structures, aiding in the evaluation of their biological activities (Xuechen Hao et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including interactions with biological targets. The presence of functional groups like morpholino and piperidine rings influences their reactivity and interaction capabilities. Research on analogous compounds demonstrates their potential in inhibiting cancer cell proliferation and other biological activities (B. Mistry et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are influenced by the molecular structure of these compounds. While specific data on "(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide" were not found, studies on similar molecules can provide insights into how structural features affect these properties. For example, the introduction of morpholino groups has been explored to improve metabolic stability in drug candidates (Shinichi Imamura et al., 2006).
Chemical Properties Analysis
The chemical behavior of these compounds, including their reactivity and interactions with biological molecules, is crucial for their application in drug development and other fields. Studies often focus on how modifications to the molecular structure impact the biological activity and specificity of the compounds. For instance, modifications leading to the inhibition of HIV-1 activity highlight the significance of chemical properties in designing effective therapeutic agents (Shinichi Imamura et al., 2006).
Propiedades
IUPAC Name |
(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-3-2-4-17(11-16)13-22(5-6-22)24-20(26)18-12-19(15-23-14-18)21(27)25-7-9-28-10-8-25/h2-4,11,18-19,23H,5-10,12-15H2,1H3,(H,24,26)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGFCGLMHBQFLG-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)[C@@H]3C[C@@H](CNC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5669306.png)
![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)
![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5669371.png)
![4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B5669374.png)